

A Technical Guide to the Synthesis and Chemical Properties of Thiophanate-Methyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiophanate-Methyl*

Cat. No.: *B132596*

[Get Quote](#)

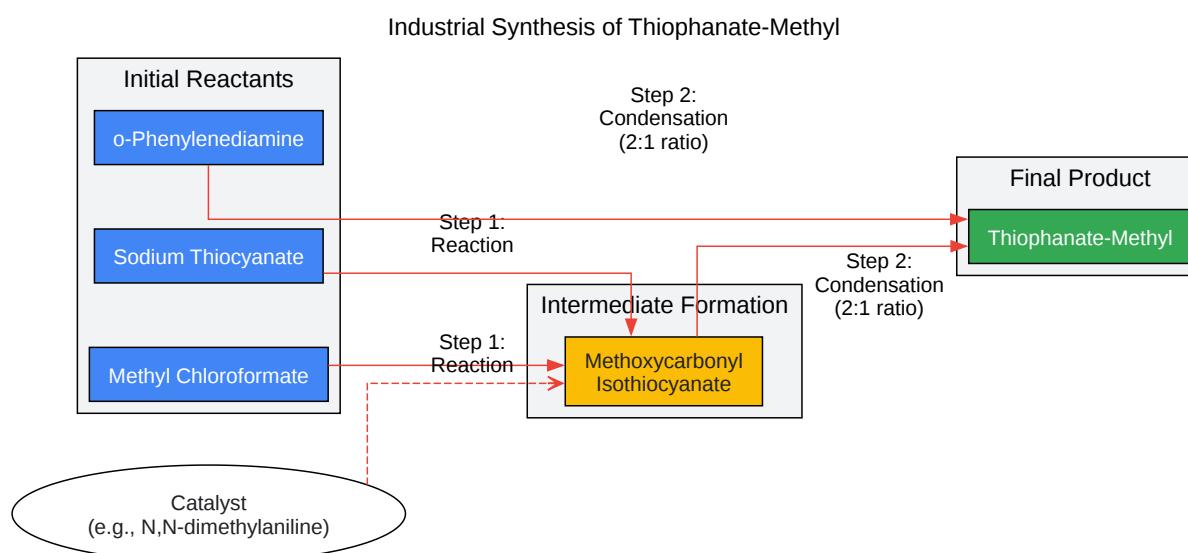
For Researchers, Scientists, and Drug Development Professionals

Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the thiophanate class of chemicals. First registered in 1973, it is widely utilized in agriculture to protect a variety of tree, vine, and root crops from a range of fungal diseases, including leaf spots, powdery mildew, and rots.[1][2][3] It functions as a pro-fungicide, meaning it is converted into its primary active metabolite, carbendazim (also known as methyl benzimidazol-2-ylcarbamate or MBC), upon application.[2][4] This conversion is crucial for its fungitoxic activity.[2][5] This guide provides an in-depth overview of its chemical properties, synthesis pathway, mechanism of action, and analytical protocols.

Chemical Properties

Thiophanate-methyl is a colorless to light brown crystalline solid.[2][6] It is stable in acidic to neutral aqueous solutions, as well as to air and sunlight, but is unstable and decomposes in alkaline solutions.[5][7][8] It is also incompatible with strong oxidizing agents and copper salts.[1][8]

Table 1: Physicochemical Properties of **Thiophanate-Methyl**


Property	Value	References
IUPAC Name	methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate	[7]
CAS Number	23564-05-8	[2]
Molecular Formula	C ₁₂ H ₁₄ N ₄ O ₄ S ₂	[2]
Molecular Weight	342.39 g/mol	[9]
Appearance	Colorless to light brown crystalline powder/solid	[2][6]
Melting Point	172 °C (with decomposition)	[10]
Boiling Point	478.4 °C at 760 mmHg	[8]
Vapor Pressure	7.13 x 10 ⁻⁸ mmHg at 25 °C	[7][10]
Water Solubility	<100 mg/L (Slightly soluble)	[5][8]
Solubility in Organic Solvents (at 23-25 °C)	Acetone: 58.1 g/kg Methanol: 29.2 g/kg Chloroform: 26.2 g/kg Acetonitrile: 24.4 g/kg Ethyl Acetate: 11.9 g/kg	[5][7]
LogP (Octanol-Water Partition Coeff.)	1.40	[7]
pKa	7.28	[8]

Synthesis Pathway

The commercial production of **thiophanate-methyl** is typically achieved through a multi-step synthesis process starting from o-phenylenediamine.[2][6] The most common industrial method involves the reaction of o-phenylenediamine with an isothiocyanate intermediate, which is generated *in situ* or in a preceding step.[7][11]

The overall process can be described in two main stages:

- Formation of Methoxycarbonyl Isothiocyanate: Sodium thiocyanate (or potassium thiocyanate) is reacted with methyl chloroformate in a suitable solvent like acetone or ethyl acetate.[7][10][12] This reaction forms the key intermediate, methoxycarbonyl isothiocyanate. A catalyst, such as N,N-dimethylaniline or triethylamine, is often used.[10][12]
- Condensation with o-Phenylenediamine: The newly formed methoxycarbonyl isothiocyanate is then reacted with o-phenylenediamine. This is an exothermic addition reaction where two molecules of the isothiocyanate condense with one molecule of o-phenylenediamine to yield the final product, **thiophanate-methyl**.[10][12][13] The reaction temperature is carefully controlled to ensure high purity and yield.[11][13]

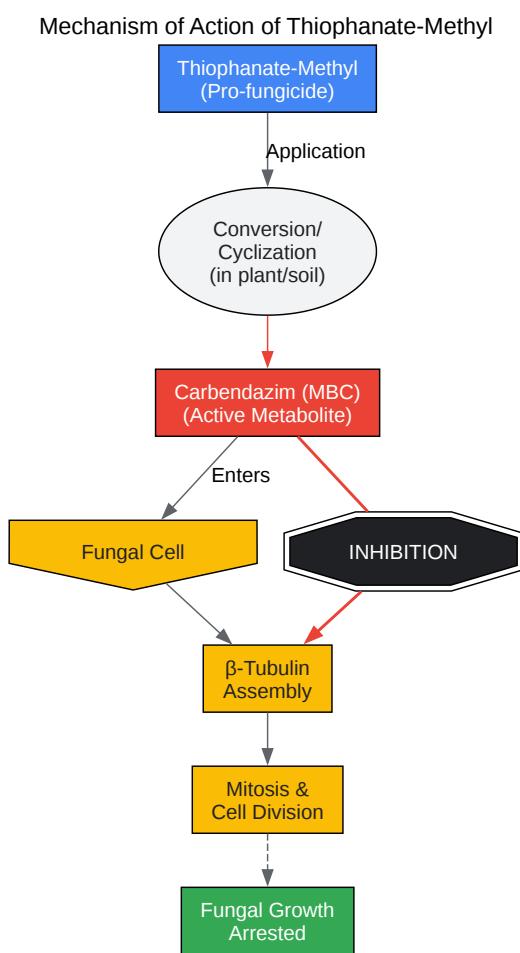

[Click to download full resolution via product page](#)

Fig. 1: Industrial synthesis pathway of **Thiophanate-Methyl**.

Mechanism of Action: A Pro-Fungicide Approach

Thiophanate-methyl itself possesses weak fungicidal activity. Its efficacy stems from its transformation into carbendazim (MBC), which is the primary fungitoxic compound.[2][5][14] This conversion occurs through the cyclization of **thiophanate-methyl**, a process that can happen on the plant surface, within plant tissues, or in the soil.[4][5] The presence of plant enzymes and sunlight can facilitate this conversion.[4]

Once formed, carbendazim acts as a potent inhibitor of fungal mitosis (cell division). It specifically targets the assembly of β -tubulin, a protein subunit that polymerizes to form microtubules.[6] Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. By disrupting β -tubulin assembly, carbendazim prevents the formation of a functional mitotic spindle, thereby arresting the cell cycle and inhibiting fungal growth and proliferation.[3][6]

[Click to download full resolution via product page](#)

Fig. 2: Conversion of **Thiophanate-Methyl** to Carbendazim and its inhibitory action.

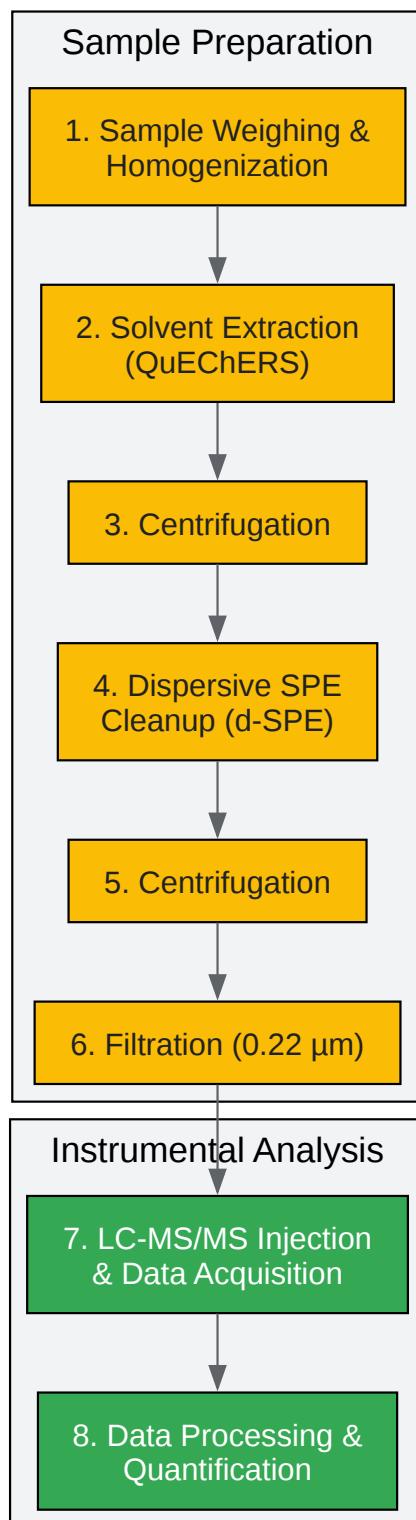
Experimental Protocols: Residue Analysis

Accurate quantification of **thiophanate-methyl** and its metabolite carbendazim in environmental and agricultural samples is critical. Due to the lability of **thiophanate-methyl**, which can degrade to carbendazim during sample extraction and analysis, robust methods are required.[15][16] High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (LC-MS/MS) detectors are the most common techniques.[15][17]

Protocol: LC-MS/MS Analysis in Agricultural Products

This protocol is a generalized methodology based on common practices for the simultaneous determination of **thiophanate-methyl** and carbendazim in produce like pears or cucumbers.[4] [18]

- Principle: The sample is extracted using a solvent, followed by a cleanup step to remove matrix interferences. The final extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for quantification.[17]
- Sample Preparation (QuEChERS-based Method):
 - Homogenize a representative sample (e.g., 10 g of pear) with 10 mL of methanol or acetonitrile.[18][19]
 - Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.
 - Centrifuge the mixture at >4000 rpm for 5 minutes.
 - Take an aliquot of the supernatant (organic layer) for cleanup.
 - Perform dispersive solid-phase extraction (d-SPE) by adding the aliquot to a tube containing a cleanup sorbent (e.g., C18, PSA) and magnesium sulfate.[17][18]
 - Vortex for 30 seconds and centrifuge again.
 - Filter the final supernatant through a 0.22 μ m filter into an autosampler vial for analysis. [15]


- Instrumentation and Conditions:

- Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[15][18]
- Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size) is typically used.[15]
- Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[15]
- Flow Rate: Approximately 0.2-0.4 mL/min.
- Ionization Mode: Positive ESI mode.[15]
- Analysis Mode: Multiple Reaction Monitoring (MRM).
 - **Thiophanate-methyl** transition: 343 \rightarrow 151 (for quantification).[20]
 - Carbendazim transition: 192 \rightarrow 160 (for quantification).[15]

- Quantification:

- Due to potential matrix effects, quantification is best performed using matrix-matched calibration curves.[18] Isotope-labeled internal standards can also be used to correct for analyte degradation and matrix effects.[15] The limit of quantification (LOQ) for this method is typically in the low μ g/kg range (e.g., 10-20 μ g/kg).[15][18]

General Workflow for LC-MS/MS Analysis

[Click to download full resolution via product page](#)Fig. 3: A typical experimental workflow for the analysis of **Thiophanate-Methyl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiophanate-methyl | 23564-05-8 [chemicalbook.com]
- 2. Thiophanate-methyl - Wikipedia [en.wikipedia.org]
- 3. Methyl thiophanate and carbendazim production processes and manufacturers overview [cnagrochem.com]
- 4. pjbt.org [pjbt.org]
- 5. 274. Thiophanate-methyl (WHO Pesticide Residues Series 3) [inchem.org]
- 6. Thiophanate-methyl (Ref: NF 44) [sitem.herts.ac.uk]
- 7. Thiophanate-Methyl | C12H14N4O4S2 | CID 3032791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. thiophanate methyl [chembk.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. CN101723870B - Production method of thiophanate methyl - Google Patents [patents.google.com]
- 11. New synthesis method for improving quality of thiophanate methyl - Eureka | Patentsnap [eureka.patsnap.com]
- 12. CN102070500A - Preparation method of thiophanate methyl raw pesticide - Google Patents [patents.google.com]
- 13. Thiophanate-Methyl [chembk.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. fao.org [fao.org]
- 17. researchgate.net [researchgate.net]
- 18. An effective methodology for simultaneous quantification of thiophanate-methyl, and its metabolite carbendazim in pear, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of Carbendazim, Thiophanate, Thiophanate-methyl and Benomyl Residues in Agricultural Products by Liquid Chromatography-Tandem Mass Spectrometry [jstage.jst.go.jp]
- 20. agilent.com [agilent.com]
- To cite this document: BenchChem. [A Technical Guide to the Synthesis and Chemical Properties of Thiophanate-Methyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132596#synthesis-pathway-and-chemical-properties-of-thiophanate-methyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com